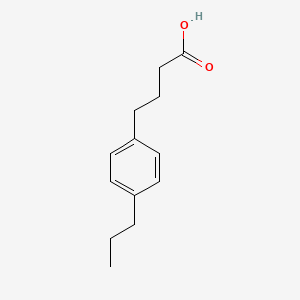

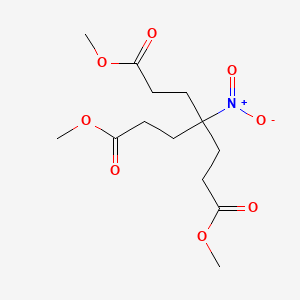

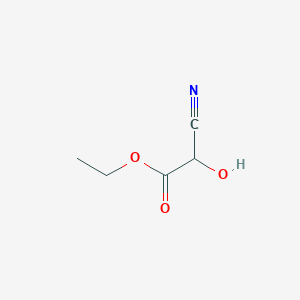

![molecular formula C12H8N2O4 B1353566 Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- CAS No. 99300-38-6](/img/structure/B1353566.png)

Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-” is also known as “2,5-Dioxopyrrolidin-1-yl 4-cyanobenzoate” or "4-Cyanobenzoic acid (2,5-dioxo-1-pyrrolidinyl) ester" . It is a compound with free spectra .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single-crystal X-ray study . The asymmetric unit of the title compound contains two independent molecules with similar geometric parameters but different orientations of the phenyl rings .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Synthesis and Biological Evaluation

The chemical compound was synthesized and evaluated for its potential as a selective androgen receptor modulator (SARM), showing anabolic effects on muscles and the CNS while having neutral effects on the prostate. It demonstrated strong AR binding affinity, ideal SARM profiles in various assays, good pharmacokinetic profiles, excellent nuclear selectivity, and acceptable toxicological profiles (Aikawa et al., 2017).

Oxidation Reactions

The compound underwent oxidation reactions with RuO4, leading to the formation of lactams and benzaldehyde derivatives. Control experiments revealed the transient formation of iminium cations and cyclic enamines, suggesting a complex oxidation pathway (Petride et al., 2004).

Cycloadditions and Isomerization

The compound was involved in cycloaddition reactions with various 1,3-dipoles, leading to the formation of spiro compounds and fused 2-pyrrolidinones. The study also observed the isomerization of the compound under the influence of basic alumina, supporting its role as a key intermediate in the formation of racemic cycloadducts (Škof et al., 2002).

Gas-phase Elimination Reactions

The compound was involved in gas-phase pyrolysis reactions, leading to the formation of substituted benzonitriles and 3-hydroxy-1,2,4-triazoles. The kinetic results and product analysis suggested a reaction pathway involving a six-membered transition state (Al-Awadi et al., 2001).

Applications in Material Science

Electrochromic Polymers

Derivatives of the compound were synthesized and used in the construction of electrochromic devices (ECDs). These devices displayed varying degrees of color change and coloration efficiency, indicating the potential application of these compounds in display technologies (Su et al., 2017).

Charge Transfer and Spectroscopy

The compound was studied for its charge transfer properties and spectroscopy in the gas phase, revealing ultrafast relaxation to different electronic states and providing insights into the electronic structure and dynamics of such molecules (Fuß et al., 2004).

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-cyanobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c13-7-8-1-3-9(4-2-8)12(17)18-14-10(15)5-6-11(14)16/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMXELFRCBTHNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423666 |

Source

|

| Record name | Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- | |

CAS RN |

99300-38-6 |

Source

|

| Record name | Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

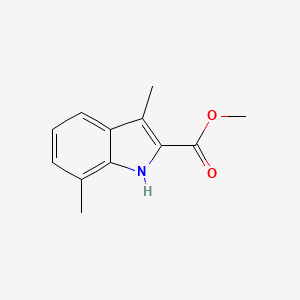

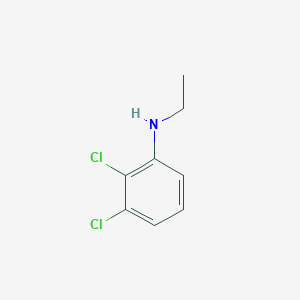

![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)

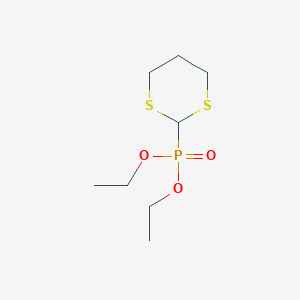

![4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile](/img/structure/B1353507.png)